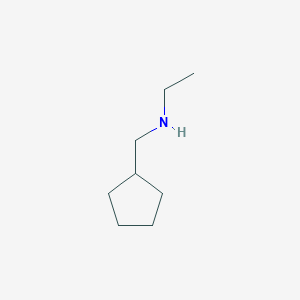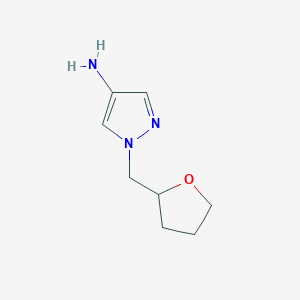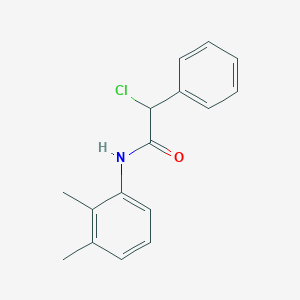
2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide
Descripción general
Descripción
2-Chloro-N-(2,3-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14ClNO . It is sold by Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(2,3-dimethylphenyl)benzamide can be represented by the SMILES notation: CC1=C©C(NC(=O)C2=CC=CC=C2Cl)=CC=C1 .Physical And Chemical Properties Analysis
2-Chloro-N-(2,3-dimethylphenyl)benzamide has a molecular weight of 197.66 . It should be stored in a cool dry place and is incompatible with oxidizing agents .Aplicaciones Científicas De Investigación
Antituberculosis Study of Organotin(IV) Complexes
Research on organotin(IV) complexes, which include structurally similar compounds, highlighted their significant antituberculosis activity. This study examined the relationship between the structural diversity of organotin moieties and their antituberculosis effects, revealing that the activity is influenced by the ligand environment, organic groups attached to tin, and the compound's structure. Triorganotin(IV) complexes, in particular, showed superior activity, suggesting potential applications in developing antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Synthesis and Pharmacological Evaluation of Diphenylamine Derivatives
This study explored the synthesis of Schiff bases from diphenylamine derivatives, including compounds structurally related to 2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide, and evaluated their antibacterial activity. The results indicated significant antimicrobial potential, particularly against B. subtilis, E. coli, and C. albicans, suggesting these compounds' relevance in developing new antimicrobial agents (Kumar, Kumar, & Khan, 2020).
Analysis of Global Trends and Gaps for Herbicide Toxicity Studies
A scientometric review focusing on 2,4-D herbicide toxicity highlighted the rapid advancement in research concerning the toxicology and mutagenicity of such compounds. The study emphasized the need for future research to focus on molecular biology, especially gene expression, and assessment of exposure in humans or other bioindicators. This reflects the broader context of environmental and health impacts of chemically related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Biological Effects of Acetamide and Formamide Derivatives
A comprehensive review updated the knowledge on the toxicology of acetamide, N,N-dimethylacetamide, and related compounds, discussing their biological consequences and environmental toxicology. This review provides a foundation for understanding the biological and environmental impacts of similar chemical compounds, including potential toxicity and environmental degradation pathways (Kennedy, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-7-6-10-14(12(11)2)18-16(19)15(17)13-8-4-3-5-9-13/h3-10,15H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCPMTWRYFHGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C2=CC=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)

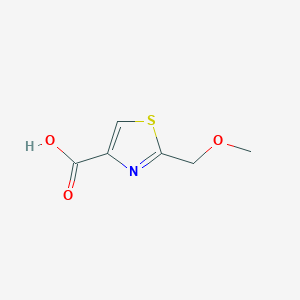
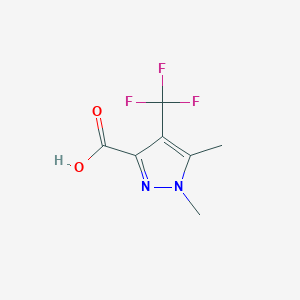
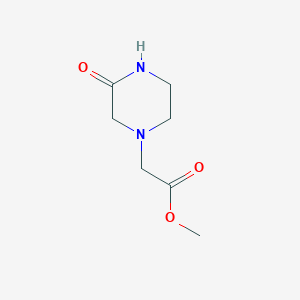
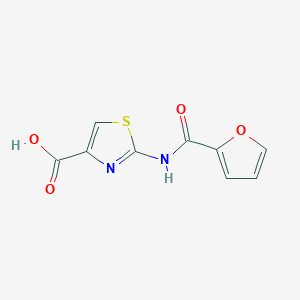
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)
![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)


